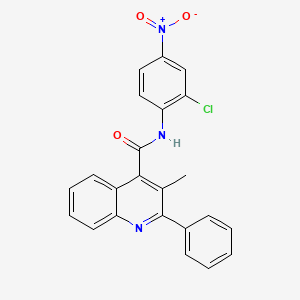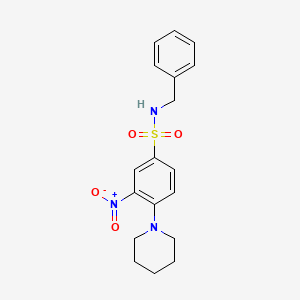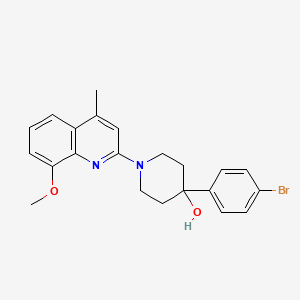![molecular formula C20H24O5 B4897218 {4-[2-(ACETYLOXY)PHENYL]-6-METHYL-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL}METHYL ACETATE](/img/structure/B4897218.png)
{4-[2-(ACETYLOXY)PHENYL]-6-METHYL-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL}METHYL ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[2-(ACETYLOXY)PHENYL]-6-METHYL-3-OXABICYCLO[331]NON-6-EN-1-YL}METHYL ACETATE is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(ACETYLOXY)PHENYL]-6-METHYL-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL}METHYL ACETATE typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may involve the use of palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling . Reaction conditions often include mild temperatures and the use of environmentally benign reagents.
Industrial Production Methods
Industrial production methods for this compound would likely focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
{4-[2-(ACETYLOXY)PHENYL]-6-METHYL-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL}METHYL ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the molecule or alter its reactivity.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more functionalized derivative, while reduction could produce a simpler, more reactive intermediate.
Scientific Research Applications
{4-[2-(ACETYLOXY)PHENYL]-6-METHYL-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL}METHYL ACETATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways.
Industry: It could be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which {4-[2-(ACETYLOXY)PHENYL]-6-METHYL-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL}METHYL ACETATE exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- {4-[2-(HYDROXY)PHENYL]-6-METHYL-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL}METHYL ACETATE
- {4-[2-(METHOXY)PHENYL]-6-METHYL-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL}METHYL ACETATE
Uniqueness
What sets {4-[2-(ACETYLOXY)PHENYL]-6-METHYL-3-OXABICYCLO[3.3.1]NON-6-EN-1-YL}METHYL ACETATE apart from similar compounds is its specific functional groups and the resulting chemical properties. These unique features can influence its reactivity, stability, and interactions with other molecules, making it particularly valuable for certain applications.
Properties
IUPAC Name |
[4-(2-acetyloxyphenyl)-6-methyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-13-8-9-20(11-23-14(2)21)10-17(13)19(24-12-20)16-6-4-5-7-18(16)25-15(3)22/h4-8,17,19H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXRTAUWPYIECM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2(CC1C(OC2)C3=CC=CC=C3OC(=O)C)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-(4-methoxyphenyl)imidazol-4-one](/img/structure/B4897147.png)
![7-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4897152.png)


![N-(2-furylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4897198.png)

![N-[(3-bromo-4-fluorophenyl)methyl]-3,5-dimethoxyaniline](/img/structure/B4897203.png)
![2-[benzenesulfonyl(methyl)amino]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4897210.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4897224.png)
![hexyl 4-[[(Z)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]benzoate](/img/structure/B4897232.png)
![1-[7-(2-oxo-2-phenylacetyl)-9H-carbazol-2-yl]-2-phenylethane-1,2-dione](/img/structure/B4897242.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B4897244.png)
![4-[(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)methylideneamino]-N-phenylbenzenesulfonamide](/img/structure/B4897245.png)
![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B4897247.png)
